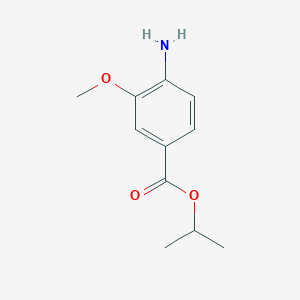

Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester

Descripción general

Descripción

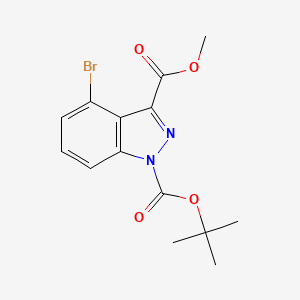

“Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester” is a chemical compound with the formula C10H13NO2 . It is also known by other names such as Isopropyl-4-aminobenzoate, Isopropyl p-aminobenzoate, Benzoic acid, p-amino-, isopropyl ester, and Benzoic acid, 4-amino-, isopropyl ester .

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Aplicaciones Científicas De Investigación

Novel Derivatives and Biological Activities

Research on Piper hispidum led to the identification of three new 4-hydroxy-benzoic acid derivatives, showcasing the plant's potential for producing compounds with moderate cytotoxic activity. These findings highlight the role of benzoic acid derivatives in exploring new pharmaceutical agents and understanding their mechanisms of action in biological systems (Friedrich et al., 2005).

Pharmacokinetics Studies

A study focused on the pharmacokinetics of a closely related benzoic acid derivative from Portulaca Oleracea L. in rats, utilizing advanced UHPLC-ESI-Q-TOF/MS methodologies. This research underscores the importance of understanding how such compounds are metabolized and distributed within the body, which is crucial for their development into therapeutic agents (Xu et al., 2020).

Synthesis and Structural Characterization

The synthesis and crystal structure of 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl] Benzoic Acid Methyl Ester reveals intricate details about the structural attributes of benzoic acid derivatives. Such studies are fundamental in the development of new materials and drugs, providing a basis for understanding molecular interactions and properties (Ming & South, 2004).

Liquid Crystal Research

Investigations into non-symmetric linear liquid crystalline trimers, including benzoic acid derivatives, offer insights into the design of new liquid crystal materials with potential applications in displays and optical devices. The study demonstrates the impact of molecular structure on the liquid crystal phase behavior and properties (Henderson & Imrie, 2005).

Antibacterial and Antimicrobial Studies

Research on Piper aduncum leaves identified new prenylated benzoic acid derivatives with significant antimicrobial and molluscicidal activity. Such studies are crucial in the search for new natural products with potential as antibacterial agents, addressing the growing concern over antibiotic resistance (Orjala et al., 1993).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to exhibit antimicrobial activity against various bacteria and fungi .

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially affect the compound’s action .

Propiedades

IUPAC Name |

propan-2-yl 4-amino-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-11(13)8-4-5-9(12)10(6-8)14-3/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNWTWOPVVNJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate](/img/structure/B1446529.png)

![4-Boc-6-Amino-[1,4]oxazepane hydrochloride](/img/structure/B1446530.png)

![2-(4-Fluoro-phenyl)-4,4-dimethoxy-1-[4-(4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-butan-1-one](/img/structure/B1446531.png)

![1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B1446532.png)

![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid](/img/structure/B1446537.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1446538.png)

![4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B1446550.png)